molecular formula C15H19N5O2 B2499207 1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 439107-78-5

1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

Cat. No. B2499207
CAS RN: 439107-78-5
M. Wt: 301.35
InChI Key: ZUQRIMWZEFQGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques and Antimicrobial Activities : A study conducted by (Mermer et al., 2018) details the synthesis of 1,2,4-triazole derivatives, including those with a piperazine nucleus. These compounds were evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities, showing promising results.

  • Antitumor Activities Against Breast Cancer Cells : Research by (Yurttaş et al., 2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety. These compounds showed significant anticancer activities, particularly against MCF-7 breast cancer cells.

Structural and Computational Studies

  • Crystal Structure and Computational Analysis : A study by (Kesternich et al., 2010) focused on the crystal structure of a similar compound. This analysis provides insights into molecular conformation and interactions.

  • Density Functional Theory (DFT) Calculations : (El-Emam et al., 2012) conducted quantum chemical calculations to understand the energy, structure, and vibrational wavenumbers of a novel triazoline-3-thione compound with a substituted piperazine. This study enhances understanding of the electronic and molecular properties of such compounds.

Antipsychotic Potential

  • Pharmacological Evaluation for Antipsychotic Activity : A study by (Bhosale et al., 2014) synthesized derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones and evaluated them for antipsychotic activity, finding significant anti-dopaminergic and anti-serotonergic activities.

Mechanism of Action

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-14-4-2-13(3-5-14)18-6-8-19(9-7-18)15(21)10-20-12-16-11-17-20/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQRIMWZEFQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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